![molecular formula C14H18N2O2S B7573609 N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide](/img/structure/B7573609.png)
N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide, also known as TNP-470, is a potent anti-angiogenic agent that has been extensively studied for its potential use in cancer therapy. The compound was first synthesized in 1992 and has since been the subject of numerous scientific studies aimed at better understanding its mechanism of action and potential applications.
Wirkmechanismus
The mechanism of action of N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide involves the inhibition of angiogenesis through the suppression of endothelial cell proliferation and migration. The compound has been shown to inhibit the expression of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), two key regulators of angiogenesis.
Biochemical and Physiological Effects:
N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of angiogenesis and the suppression of tumor growth. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide is its potent anti-angiogenic activity, which makes it a promising candidate for cancer therapy. However, the compound has also been shown to have limitations, including poor solubility and stability, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide, including the development of more stable and soluble analogs of the compound, the investigation of its potential use in combination with other anti-cancer agents, and the exploration of its potential use in other diseases characterized by abnormal angiogenesis, such as diabetic retinopathy and macular degeneration.
In conclusion, N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide is a promising anti-angiogenic agent that has been extensively studied for its potential use in cancer therapy. The compound has been shown to have potent anti-angiogenic activity and to inhibit the growth of a variety of tumor types. While there are limitations to its use, there are also several future directions for research on the compound that may lead to the development of more effective anti-cancer therapies.
Synthesemethoden
The synthesis of N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide involves the reaction of 3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanoic acid with phosgene followed by reaction with ammonia to form the corresponding carbamate. The resulting compound is then treated with acetic anhydride to yield N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide has been extensively studied for its potential use in cancer therapy. The compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide has been shown to be effective in inhibiting the growth of a variety of tumor types, including breast, prostate, lung, and colon cancer.
Eigenschaften
IUPAC Name |
N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c15-14(18)16-13(17)8-9-19-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7-9H2,(H3,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWHEAKTNXOFCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)SCCC(=O)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.